2-(2,2-Difluoroethoxy)benzaldehyde
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Overview
Description
2-(2,2-Difluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H8F2O2 It is characterized by the presence of a benzaldehyde group substituted with a 2,2-difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)benzaldehyde typically involves the reaction of 2,2-difluoroethanol with benzaldehyde under specific conditions. One common method includes the use of an organic solvent and an alkali to facilitate the reaction. The reaction mixture is heated and stirred to ensure complete reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk manufacturing techniques, ensuring high efficiency and yield. The reaction conditions are optimized to maintain safety and reliability while maximizing the synthesis efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 2-(2,2-difluoroethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
2-(2,2-Difluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluoroethoxy group may influence the compound’s reactivity and stability, contributing to its overall biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethoxy)benzoic acid
- 2-(2,2-Difluoroethoxy)benzyl alcohol
- 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde
Uniqueness
2-(2,2-Difluoroethoxy)benzaldehyde is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties compared to other benzaldehyde derivatives.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)6-13-8-4-2-1-3-7(8)5-12/h1-5,9H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLAIFNZARLDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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